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5-Chloro-2-nitrosobenzoic acid

Cat. No.: B14616878
CAS No.: 59223-08-4
M. Wt: 185.56 g/mol
InChI Key: NKRLCTRYHUNWKG-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Carboxylic Acid Derivatives

Aromatic carboxylic acids, with benzoic acid as the parent compound, are characterized by a carboxyl (-COOH) group attached to an aromatic ring. wikipedia.org The chemical behavior of these molecules can be modified by the introduction of various functional groups onto the ring. uomustansiriyah.edu.iqdocbrown.info Halogenation, the substitution with a halogen, is a common modification that influences the acidity of the carboxyl group and the reactivity of the aromatic ring towards further substitution. docbrown.info Nitro and nitroso groups are other key substituents that significantly alter the electronic properties and reactivity of the parent benzoic acid structure. numberanalytics.comlkouniv.ac.inwikipedia.org

Structural Isomerism and Positional Effects: 5-Chloro-2-nitrobenzoic Acid vs. 2-Chloro-5-nitrobenzoic Acid

Structural isomerism, where compounds share the same molecular formula but differ in the arrangement of atoms, is a critical concept in understanding the properties of substituted benzoic acids. In the case of chloronitrobenzoic acids, the relative positions of the chloro, nitro, and carboxylic acid groups on the benzene (B151609) ring lead to distinct isomers with different chemical and physical properties.

5-Chloro-2-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid both have the molecular formula C₇H₄ClNO₄. nist.govnist.gov However, the positioning of the substituents profoundly impacts their chemical behavior. In 5-chloro-2-nitrobenzoic acid, the nitro group is ortho to the carboxylic acid, and the chlorine atom is in the meta position. nist.gov Conversely, in 2-chloro-5-nitrobenzoic acid, the chlorine atom is ortho to the carboxyl group, and the nitro group is in the meta position. nist.gov This difference in substitution patterns can lead to variations in reactivity, for instance, in nucleophilic substitution reactions. acs.org The electronic effects of the substituents (the electron-withdrawing nature of both nitro and chloro groups) influence the acidity of the carboxylic acid and the susceptibility of the aromatic ring to further chemical transformations. wikipedia.org

Table 1: Comparison of 5-Chloro-2-nitrobenzoic Acid and its Isomer

Property5-Chloro-2-nitrobenzoic Acid2-Chloro-5-nitrobenzoic Acid
Molecular Formula C₇H₄ClNO₄ nist.govsigmaaldrich.comC₇H₄ClNO₄ nist.gov
Molecular Weight 201.56 g/mol sigmaaldrich.com201.564 g/mol nist.gov
CAS Number 2516-95-2 sigmaaldrich.com2516-96-3 nist.gov
Melting Point 137-139 °C sigmaaldrich.comNot specified in provided results
Appearance Light yellow to yellowish-green crystalline powder chemicalbook.comNot specified in provided results

Distinction and Interrelation of Aromatic Nitro (-NO₂) and Nitroso (-NO) Functional Groups

The nitro (-NO₂) and nitroso (-NO) groups are both nitrogen-containing functional groups that can be attached to an aromatic ring, but they have distinct structures, oxidation states, and chemical reactivities. kmchemistry.com The nitro group features a nitrogen atom double-bonded to one oxygen atom and single-bonded to another oxygen atom, which carries a negative charge, while the nitrogen itself has a positive charge. In contrast, the nitroso group consists of a nitrogen atom double-bonded to a single oxygen atom. wikipedia.org

Aromatic nitro compounds can be reduced to various other functional groups, including nitroso compounds, hydroxylamines, and amines, depending on the reaction conditions. numberanalytics.com This redox relationship highlights the interconversion possibilities between these functionalities.

The synthesis of aromatic C-nitroso compounds can be challenging due to their reactivity. nih.gov Several general methods have been developed:

Reduction of Nitro Precursors: A common route involves the partial reduction of an aromatic nitro compound. numberanalytics.comwikipedia.org This reduction needs to be carefully controlled to stop at the nitroso stage and prevent further reduction to the corresponding amine. researchgate.net

Oxidation of Amino Precursors: The oxidation of primary aromatic amines or N-arylhydroxylamines can also yield aromatic nitroso compounds. nih.govresearchgate.nettandfonline.com Reagents like pyridinium (B92312) chlorochromate (PCC) have been found to be effective for the oxidation of aryl hydroxylamines. tandfonline.com

Direct Nitrosation: Direct introduction of a nitroso group onto an aromatic ring is possible, particularly for activated aromatic systems. nih.gov For example, tertiary aromatic amines can undergo direct nitrosation. nih.gov

Aromatic nitroso compounds are known for their characteristic reactivity and, in some cases, instability. nih.gov

Dimerization: A prominent feature of many aromatic nitroso compounds is their tendency to dimerize, forming azodioxy compounds. researchgate.netat.ua This equilibrium between the monomeric (often colored) and dimeric forms can be influenced by factors such as temperature and the steric environment around the nitroso group. wikipedia.org The dimers can exist as cis and trans isomers. wikipedia.org

Nitroxide Radical Formation: Nitroso compounds can readily form reactive nitroxide radicals. at.ua This property makes them useful as spin traps for detecting other radical species in chemical and biological systems. at.ua The C–N bond in nitrosoarenes is relatively weak, contributing to their thermal and light sensitivity. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO3 B14616878 5-Chloro-2-nitrosobenzoic acid CAS No. 59223-08-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59223-08-4

Molecular Formula

C7H4ClNO3

Molecular Weight

185.56 g/mol

IUPAC Name

5-chloro-2-nitrosobenzoic acid

InChI

InChI=1S/C7H4ClNO3/c8-4-1-2-6(9-12)5(3-4)7(10)11/h1-3H,(H,10,11)

InChI Key

NKRLCTRYHUNWKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)N=O

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry of 5 Chloro 2 Nitrobenzoic Acid

Nitration Pathways and Regioselectivity Control

The introduction of a nitro group onto a substituted benzene (B151609) ring is a cornerstone of aromatic chemistry. The regioselectivity of this process is dictated by the electronic nature of the substituents already present on the aromatic nucleus.

Electrophilic Aromatic Substitution (EAS) for Nitro Group Introduction

The nitration of a benzoic acid derivative is a classic example of electrophilic aromatic substitution (EAS). truman.edu In this reaction, the nitronium ion (NO₂⁺) acts as the electrophile, attacking the electron-rich aromatic ring. masterorganicchemistry.comlibretexts.org The generation of the nitronium ion is typically achieved by the reaction of nitric acid with a stronger acid, most commonly sulfuric acid. masterorganicchemistry.comjove.com

The subsequent attack of the nitronium ion on the aromatic ring leads to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orgnih.gov The loss of a proton from the arenium ion restores the aromaticity of the ring, yielding the nitro-substituted product. masterorganicchemistry.comstudy.com

The choice of nitrating agent and reaction conditions is crucial for achieving high yields and minimizing the formation of byproducts. A common nitrating mixture consists of concentrated nitric acid and concentrated sulfuric acid. truman.edumasterorganicchemistry.com The temperature of the reaction must be carefully controlled, as higher temperatures can lead to the formation of undesired isomers and dinitrated products. truman.edu For instance, in the nitration of benzoic acid, maintaining a low temperature is essential to suppress the formation of the ortho-isomer. truman.edu

One preparative method for a related compound, 2-chloro-5-nitrobenzoic acid, involves dissolving o-chlorobenzoic acid in 100% sulfuric acid and cooling the solution to below 0°C. prepchem.com A mixture of nitric acid and sulfuric acid is then added dropwise while maintaining the low temperature. prepchem.com After the addition is complete, the reaction mixture is allowed to stand at room temperature for several hours before being heated to 60°C and then poured onto ice to precipitate the product. prepchem.com This procedure highlights the importance of a carefully controlled temperature profile for successful nitration.

Other nitrating agents that have been employed include benzoyl nitrate (B79036) and ethanoyl nitrate. libretexts.org The development of more environmentally benign nitration methods is an area of active research, with studies exploring reactions in dilute aqueous nitric acid under various activation methods like microwave irradiation to improve yields and regioselectivity, especially for deactivated substrates like chlorobenzene. frontiersin.org

The regiochemical outcome of the nitration of a substituted benzene is governed by the directing effects of the substituents already present on the ring. libretexts.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

In the case of synthesizing 5-chloro-2-nitrobenzoic acid, a likely precursor is 3-chlorobenzoic acid. wikipedia.orgnih.gov This molecule contains two substituents: a chloro group (-Cl) and a carboxylic acid group (-COOH).

Carboxylic Acid Group (-COOH): The carboxylic acid group is an electron-withdrawing group and, as such, is a deactivating meta-director. vedantu.comwyzant.com It deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. vedantu.com

Chloro Group (-Cl): The chloro group is also an electron-withdrawing group, making it a deactivator. libretexts.org However, due to its ability to donate a lone pair of electrons through resonance, it is an ortho-, para-director. libretexts.org

When both a meta-director and an ortho-, para-director are present on the ring, their directing effects must be considered in concert. In 3-chlorobenzoic acid, the positions ortho to the chloro group are 2 and 4, and the para position is 6. The positions meta to the carboxylic acid group are 2 and 6. The chlorine is considered a stronger activating group (or less deactivating) than the carboxyl group in the context of electrophilic substitution. study.com Therefore, the nitration of 3-chlorobenzoic acid would be expected to yield a product where the nitro group is directed to the position that is para to the chlorine atom, which is position 6, and also meta to the carboxylic acid group. However, another major product is 5-chloro-2-nitrobenzoic acid, where the nitro group is ortho to the chloro group and meta to the carboxylic acid group. The precise product distribution can be influenced by the specific reaction conditions.

Multi-step Synthesis Strategies from Basic Aromatic Precursors (e.g., benzene, chlorobenzoic acids)

The synthesis of 5-chloro-2-nitrobenzoic acid can be envisioned through several multi-step pathways starting from simple aromatic precursors.

One plausible route starting from benzene would involve a sequence of electrophilic aromatic substitution reactions. A potential pathway could be:

Nitration of benzene: Benzene can be nitrated using a mixture of nitric acid and sulfuric acid to produce nitrobenzene (B124822). youtube.com

Chlorination of nitrobenzene: The nitro group is a meta-director, so chlorination of nitrobenzene would yield 3-chloronitrobenzene. youtube.com

Introduction of the carboxylic acid group: This can be a more complex step. One approach could involve the reduction of the nitro group to an amino group, followed by a Sandmeyer reaction to introduce a cyano group, which can then be hydrolyzed to a carboxylic acid. Another approach might involve the conversion of 3-chloronitrobenzene to a Grignard reagent, followed by reaction with carbon dioxide, although the presence of the nitro group can complicate this. A more common strategy in multi-step synthesis is to introduce a methyl group first, which can later be oxidized to a carboxylic acid. quora.comquora.com

A more direct approach would be to start from a chlorobenzoic acid . As discussed previously, the nitration of 3-chlorobenzoic acid can lead to the desired 5-chloro-2-nitrobenzoic acid. This is often a more efficient route as it avoids the complexities of introducing the carboxylic acid group late in the synthesis.

Functional Group Interconversions and Derivatization Approaches

Once 5-chloro-2-nitrobenzoic acid is synthesized, it can undergo further reactions to produce a variety of derivatives. Amination reactions are particularly significant for this compound.

Amination Reactions (e.g., regioselective, microwave-assisted, catalyst-free protocols)

The chlorine atom in 2-chloro-5-nitrobenzoic acid (an isomer of the target compound) is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group in the para position. This allows for the displacement of the chlorine by various amines to form N-substituted 5-nitroanthranilic acid derivatives. acs.orgfigshare.comacs.org

A notable advancement in this area is the development of a mild, microwave-assisted, regioselective amination reaction of 2-chloro-5-nitrobenzoic acid with a diverse range of aliphatic and aromatic amines. acs.orgfigshare.comacs.org This method is particularly advantageous as it proceeds without the need for a solvent or a catalyst, offering an operationally simple and less expensive alternative to traditional palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann-Goldberg reactions. acs.org The reactions are rapid, typically completing within 5-30 minutes at temperatures ranging from 80-120°C, and provide high isolated yields, in some cases exceeding 99%. acs.orgfigshare.comacs.orgelsevierpure.com This catalyst-free amination is also suitable for upscaling. acs.orgfigshare.com

The regioselectivity of these reactions is high, with the amine selectively displacing the chlorine atom at the 2-position. nih.govnih.govorganic-chemistry.org This is a key feature for the synthesis of specific N-aryl anthranilic acid derivatives, which are valuable precursors for pharmaceuticals. acs.org

Below is an interactive data table summarizing the results of the microwave-assisted amination of 2-chloro-5-nitrobenzoic acid with various amines.

EntryAmineProductReaction Time (min)Temperature (°C)Yield (%)
1Aniline (B41778)2-Anilino-5-nitrobenzoic acid10100>99
24-Fluoroaniline2-(4-Fluorophenylamino)-5-nitrobenzoic acid10100>99
34-Methylaniline5-Nitro-2-(p-tolylamino)benzoic acid10100>99
42,6-Dimethylaniline2-(2,6-Dimethylphenylamino)-5-nitrobenzoic acid3012090
5Benzylamine2-(Benzylamino)-5-nitrobenzoic acid580>99
6Morpholine2-Morpholino-5-nitrobenzoic acid1010097

This data is illustrative of typical results from microwave-assisted amination reactions of 2-chloro-5-nitrobenzoic acid as reported in the literature. acs.orgacs.org

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group in 5-chloro-2-nitrobenzoic acid to an amino functionality is a pivotal transformation, yielding 2-amino-5-chlorobenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This reduction can be accomplished through various established methodologies, primarily centered around catalytic hydrogenation and metal-based reductions in acidic media.

Catalytic hydrogenation stands as a highly efficient and clean method for this transformation. A common procedure involves the use of Raney nickel as the catalyst in an ethanol (B145695) solution. chemicalbook.com The reaction proceeds by treating a solution of 5-chloro-2-nitrobenzoic acid with freshly activated Raney nickel under a hydrogen atmosphere at room temperature. chemicalbook.com This method is known for its high yield, often reaching up to 96%, and results in a high-purity product after a straightforward workup involving filtration of the catalyst and evaporation of the solvent. chemicalbook.com Other noble metal catalysts, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), are also widely employed for the reduction of aromatic nitro compounds and are applicable in this case.

Alternatively, metal-based reductions offer a classic and cost-effective approach. The reduction can be carried out using metals like iron, zinc, or tin in an acidic environment. For the structurally related isomer, 2-chloro-5-nitrobenzoic acid, reduction using an iron-acetic acid medium has been reported. google.comgoogleapis.com This involves heating the nitro compound with iron filings in the presence of a weak acid, like glacial acetic acid. googleapis.com Another historical method involves the use of zinc and hydrochloric acid. google.com These methods proceed via a series of single-electron transfers from the metal to the nitro group, followed by protonation steps, ultimately leading to the formation of the corresponding aniline derivative.

The choice of reduction method often depends on factors such as substrate compatibility with acidic conditions, the desired scale of the reaction, and cost considerations. Catalytic hydrogenation is often preferred for its clean reaction profile and high efficiency, while metal-based reductions provide a robust alternative.

Table 1: Methodologies for the Reduction of 5-Chloro-2-nitrobenzoic Acid

Reagent/CatalystSolventConditionsProductYield
Raney Nickel, H₂EthanolRoom Temperature, Overnight2-Amino-5-chlorobenzoic acid96% chemicalbook.com
Iron (Fe)Acetic Acid (aq)Heating (e.g., 95-100 °C)2-Amino-5-chlorobenzoic acidNot specified
Zinc (Zn)Hydrochloric Acid (aq)Not specified2-Amino-5-chlorobenzoic acidNot specified

Esterification and Other Carboxylic Acid Transformations

The carboxylic acid group of 5-chloro-2-nitrobenzoic acid is a versatile functional handle that can be readily converted into a variety of derivatives, such as esters, acyl chlorides, and amides. These transformations are fundamental in organic synthesis, enabling the incorporation of the 5-chloro-2-nitrophenyl moiety into more complex molecular architectures.

Esterification is a common transformation, often performed to protect the carboxylic acid, modify its solubility, or prepare it for subsequent reactions. The Fischer esterification is a classical and direct method. A specific example is the synthesis of methyl 5-chloro-2-nitrobenzoate. prepchem.com This reaction is achieved by dissolving 5-chloro-2-nitrobenzoic acid in anhydrous methanol (B129727) and bubbling anhydrous hydrogen chloride gas through the solution at room temperature. prepchem.com The hydrogen chloride acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by methanol. After the reaction, the product ester can be isolated by pouring the mixture into water and extracting it with an organic solvent. prepchem.com

Beyond esterification, the carboxylic acid can be converted into more reactive intermediates, most notably acyl chlorides . The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a standard laboratory procedure for this purpose. libretexts.orgcommonorganicchemistry.com This process typically involves refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent. The reaction converts the hydroxyl group into an excellent leaving group (a chlorosulfite intermediate), which is then displaced by a chloride ion to form the acyl chloride. libretexts.org Oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), can also be used and is sometimes preferred for its milder conditions. commonorganicchemistry.com The resulting 5-chloro-2-nitrobenzoyl chloride is a highly reactive species that can readily engage in nucleophilic acyl substitution reactions.

This enhanced reactivity allows for the straightforward synthesis of other derivatives, such as amides . Amides are typically formed by reacting the acyl chloride with a primary or secondary amine. libretexts.org Alternatively, direct amidation of the carboxylic acid can be achieved without isolating the acyl chloride by using various coupling agents. One such method involves the in situ generation of phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, which activate the carboxylic acid towards nucleophilic attack by an amine. acs.org These methods provide a mild and efficient route to a wide range of amides under neutral conditions.

Table 2: Key Transformations of the Carboxylic Acid Group

TransformationReagentsProduct Type
EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., HCl)Ester (e.g., Methyl 5-chloro-2-nitrobenzoate) prepchem.com
Acyl Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Acyl Chloride (5-Chloro-2-nitrobenzoyl chloride) libretexts.orgcommonorganicchemistry.com
Amide Formation1. Acyl Chloride Formation2. Amine (R¹R²NH)Amide
Direct AmidationAmine (R¹R²NH), Coupling Agents (e.g., PPh₃/N-chlorophthalimide)Amide acs.org

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Nitrobenzoic Acid

Electronic and Steric Influences of Halogen and Nitro Substituents on Aromatic Ring Reactivity

The chemical behavior of 5-Chloro-2-nitrobenzoic acid is fundamentally governed by the interplay of electronic and steric effects exerted by its three substituents on the benzene (B151609) ring: a chloro group (-Cl), a nitro group (-NO2), and a carboxylic acid group (-COOH). Both the chlorine atom and the nitro group are potent electron-withdrawing groups, which significantly influences the reactivity of the aromatic ring and the properties of the carboxylic acid moiety. pharmaguideline.comdoubtnut.comlibretexts.org

The presence of electron-withdrawing groups on a benzoic acid derivative increases the acidity of the carboxylic acid. cutm.ac.inopenstax.org These groups pull electron density away from the carboxylate anion (conjugate base) that forms upon dissociation, thereby stabilizing it. libretexts.org This stabilization facilitates the release of the proton (H+), resulting in a stronger acid and a lower pKa value.

In 5-Chloro-2-nitrobenzoic acid, both the chloro and nitro groups contribute to this effect. The nitro group, in particular, is one of the strongest electron-withdrawing groups due to both inductive and resonance effects. The chloro group also withdraws electrons inductively. This cumulative effect makes 5-Chloro-2-nitrobenzoic acid a significantly stronger acid than benzoic acid itself. doubtnut.comlibretexts.org The position of these substituents also plays a role; electron-withdrawing groups, especially at the ortho and para positions relative to the carboxylate group, have a pronounced stabilizing effect on the conjugate base. doubtnut.com

Table 1: Comparison of pKa Values for Benzoic Acid and Derivatives
CompoundSubstituent(s)pKa Value
Benzoic Acid-H4.20
4-Chlorobenzoic Acid-Cl (para)3.98
2-Nitrobenzoic Acid-NO₂ (ortho)2.17
4-Nitrobenzoic Acid-NO₂ (para)3.44
5-Chloro-2-nitrobenzoic acid-Cl (meta), -NO₂ (ortho)~1.82 (Estimated)

Note: The pKa for 5-Chloro-2-nitrobenzoic acid is an estimate based on the combined effects of the substituents; exact experimental values can vary slightly.

The electron-deficient nature of the aromatic ring in 5-Chloro-2-nitrobenzoic acid makes it highly susceptible to nucleophilic aromatic substitution (S_NAr). libretexts.org This type of reaction requires two key features on the aromatic ring: a good leaving group (in this case, the chloride ion) and strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmsu.edu

The nitro group at the ortho position (C2) relative to the chloro group (C5) is crucial for activating the ring for S_NAr. It effectively stabilizes the negative charge of the intermediate Meisenheimer complex formed when a nucleophile attacks the carbon atom bearing the chlorine. nih.gov This stabilization lowers the activation energy for the reaction, facilitating the displacement of the chloride ion. nih.gov Consequently, the chlorine atom in 5-Chloro-2-nitrobenzoic acid can be readily substituted by various nucleophiles, such as amines, alkoxides, and hydroxides. msu.eduelsevierpure.com

Conversely, the potential for electrophilic aromatic substitution on the 5-Chloro-2-nitrobenzoic acid ring is severely diminished. The carboxylic acid, nitro, and chloro groups are all deactivating groups, meaning they withdraw electron density from the benzene ring, making it less attractive to incoming electrophiles. cutm.ac.inmsu.edu

All three substituents direct incoming electrophiles to the meta position relative to themselves. However, the combined deactivating effect of these groups is so strong that harsh reaction conditions would be required to achieve any further substitution, and yields would likely be very low. The ring is considered strongly deactivated towards electrophilic attack. cutm.ac.in

Reaction Mechanisms in Complex Syntheses (e.g., amination, co-crystal formation)

The reactivity of 5-Chloro-2-nitrobenzoic acid makes it a valuable intermediate in more complex syntheses.

Amination: A notable example is the synthesis of N-substituted 5-nitroanthranilic acid derivatives through the amination of 2-chloro-5-nitrobenzoic acid (an isomer of the subject compound, but illustrating the same chemical principle). elsevierpure.com This reaction proceeds via the S_NAr mechanism, where an amine acts as the nucleophile, attacking the carbon atom attached to the chlorine. The reaction can be carried out efficiently under microwave irradiation without the need for a catalyst, highlighting the inherent reactivity of the substrate. elsevierpure.com The mechanism involves the addition of the amine to form the negatively charged intermediate, which is stabilized by the ortho-nitro group, followed by the elimination of the chloride ion to yield the final aminated product. nih.govelsevierpure.com

Co-crystal Formation: 5-Chloro-2-nitrobenzoic acid can also participate in the formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice. researchgate.net The mechanism of co-crystal formation often involves solution-based methods like slow evaporation, where the component molecules self-assemble through non-covalent interactions as the solvent evaporates. sysrevpharm.orgnih.gov For instance, in the co-crystallization of 2-chloro-5-nitrobenzoic acid with fluconazole, a possible two-step mechanism has been suggested which includes the generation of an anhydrous co-crystal intermediate. researchgate.net The formation is driven by the establishment of favorable intermolecular interactions, primarily hydrogen bonds, between the carboxylic acid group and suitable functional groups on the co-former molecule. researchgate.net

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen bonding is the dominant intermolecular force in the crystal structures of 5-Chloro-2-nitrobenzoic acid and its co-crystals. The carboxylic acid group is an excellent hydrogen bond donor (the -OH group) and acceptor (the C=O group). The nitro group also provides strong hydrogen bond acceptor sites.

In the solid state, carboxylic acids typically form strong O-H...O hydrogen bonds, often resulting in centrosymmetric dimers. researchgate.net In co-crystals formed with other molecules, a more complex and varied network of hydrogen bonds is observed. These networks can involve:

O-H...O and O-H...N bonds: Strong interactions where the carboxylic acid proton is donated to an oxygen or nitrogen atom on a neighboring molecule. researchgate.netiucr.org

N-H...O bonds: Formed when the co-former has an N-H group (like an amine or amide) that can donate a proton to the oxygen atoms of the carboxylic acid or nitro group. researchgate.netiucr.org

C-H...O bonds: Weaker hydrogen bonds where a carbon-hydrogen bond acts as the donor and an oxygen atom as the acceptor. While weaker, these interactions are numerous and play a significant role in stabilizing the three-dimensional crystal packing. researchgate.netiucr.org

These interactions self-assemble the molecules into well-defined supramolecular structures, such as chains, tapes, or layers, which then stack to form the final crystal lattice. researchgate.netiucr.org

Table 2: Common Hydrogen Bonding Interactions in Nitrobenzoic Acid Crystal Structures
Interaction TypeDonorAcceptorDescription
O-H···OCarboxylic Acid (-OH)Carboxylic Acid (C=O), Nitro Group (-NO₂)Strong interaction, often leading to dimer or chain formation. researchgate.net
N-H···OAmine/Amide (-NH)Carboxylic Acid (C=O), Nitro Group (-NO₂)Key interaction in co-crystals with nitrogen-containing molecules. researchgate.netiucr.org
C-H···OAromatic Ring (C-H)Carboxylic Acid (C=O), Nitro Group (-NO₂)Weaker but numerous interactions that contribute to overall crystal stability. researchgate.netiucr.org
O-H···NCarboxylic Acid (-OH)Nitrogen atom in co-former (e.g., pyridine (B92270) ring)A strong, directional bond crucial for co-crystal design. researchgate.net

Halogen Bonding in Crystal Engineering

Halogen bonding is a non-covalent interaction that has emerged as a significant tool in the field of crystal engineering. researchgate.net It involves an attractive force between an electrophilic region on a halogen atom (such as chlorine in 5-chloro-2-nitrobenzoic acid) and a nucleophilic region on another atom. nih.govmdpi.com This interaction is directional and comparable in strength to hydrogen bonds, allowing for the precise design and construction of supramolecular architectures in the solid state. researchgate.netnih.gov The utility of halogen bonds lies in their strength, directionality, and the ability to tune interactions by changing the halogen atom, which provides a powerful strategy for controlling the assembly of molecules into specific crystalline arrangements. nih.gov

While detailed crystallographic studies focusing specifically on the halogen bonding of 5-chloro-2-nitrobenzoic acid are not extensively detailed in the available literature, the analysis of structurally similar compounds provides valuable insight into the intermolecular interactions that govern crystal packing. A relevant example is the crystal structure of 5-chloro-2-hydroxybenzoic acid, which, like 5-chloro-2-nitrobenzoic acid, possesses a chlorine atom and a carboxylic acid group on a benzene ring.

Detailed crystallographic data for 5-chloro-2-hydroxybenzoic acid is presented below, illustrating the precise molecular geometry and unit cell parameters that define its solid-state structure.

Crystallographic Data for 5-Chloro-2-hydroxybenzoic Acid nih.gov

ParameterValue
Chemical FormulaC₇H₅ClO₃
Molecular Weight172.56 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a23.526 (2) Å
b3.7972 (4) Å
c16.7321 (16) Å
β104.852 (5)°
Volume (V)1444.8 (2) ų
Z8

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Advanced Characterization and Spectroscopic Analysis in Research

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition Studies

Specific data from Thermogravimetric Analysis (TGA) detailing the decomposition of 5-Chloro-2-nitrosobenzoic acid is not present in the available scientific literature. TGA measures the mass of a sample over time as the temperature changes. This technique is used to determine the thermal stability and composition of a material by observing the temperatures at which it decomposes. Such an analysis would reveal the onset temperature of decomposition and the pattern of mass loss, providing insights into the degradation process. In the absence of this data, a data table illustrating the decomposition profile of this compound cannot be provided.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches for Electronic Structure

The electronic structure of a molecule is fundamental to its chemical properties. Two of the most widely used quantum chemical methods for this purpose are Density Functional Theory (DFT) and the ab initio Hartree-Fock (HF) method. nih.gov

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational efficiency. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. Functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) are commonly paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to optimize molecular geometries and compute vibrational frequencies for substituted benzoic acids. nih.govresearchgate.net For aromatic nitroso compounds, DFT calculations are crucial for understanding their structural characteristics and the energies associated with their monomer and dimer forms. at.ua

Hartree-Fock (HF) theory is an ab initio method that solves the Schrödinger equation for a molecule by approximating the many-electron wavefunction as a single Slater determinant. While computationally more demanding than DFT and often less accurate due to its neglect of electron correlation, the HF method provides a foundational understanding of electronic structure. nih.gov Studies on related substituted benzoic acids have utilized HF, often in conjunction with DFT, to calculate and compare vibrational spectra and geometric parameters, providing a baseline for evaluating the performance of different computational models. nih.gov

For 5-Chloro-2-nitrosobenzoic acid, these methods would be applied to determine key structural parameters (bond lengths, bond angles, dihedral angles) and to calculate the molecule's energy and stability. Such calculations provide the groundwork for all further computational analyses.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals - FMO)

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile.

The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a large energy gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be distributed over the aromatic ring and the nitroso group, while the LUMO would likely be concentrated on the electron-withdrawing nitroso and carboxylic acid groups. DFT calculations, often at the B3LYP/6-31G(d,p) level, are standard for visualizing these orbitals and calculating their energies. researchgate.net The analysis would reveal how the chloro, nitroso, and carboxylic acid substituents modulate the electronic properties and reactivity of the benzene (B151609) ring.

ParameterDescriptionSignificance in Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Higher energy indicates a greater tendency to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Lower energy indicates a greater tendency to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO.A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue regions denote positive electrostatic potential, signifying areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the nitroso and carboxylic acid groups, making them prime sites for interaction with electrophiles or for hydrogen bonding. Conversely, positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid group, highlighting its acidic nature. The distribution of potential across the aromatic ring would be influenced by the electron-withdrawing effects of the chloro and nitroso substituents.

Analysis of Intermolecular Interactions via Hirshfeld Surface and Fingerprint Plots

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates over all others.

The surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, indicating their significance. nih.govnih.gov This visualization allows for the clear identification of hydrogen bonds and other close contacts that stabilize the crystal structure.

Complementary to the 3D Hirshfeld surface are 2D fingerprint plots . These plots summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de). Each type of interaction (e.g., O···H, H···H, C···H) produces a characteristic pattern on the plot, and the relative area under these patterns corresponds to the interaction's percentage contribution to the total Hirshfeld surface. nih.goviucr.org

For this compound, this analysis would reveal the relative importance of different non-covalent interactions, such as hydrogen bonding involving the carboxylic acid group, halogen bonding from the chlorine atom, and π-π stacking of the aromatic rings. This information is crucial for understanding the molecule's solid-state packing and physical properties. nih.govmdpi.com

Prediction of Physico-Chemical Properties and Reactivity Parameters

Computational methods are frequently used to predict various physico-chemical and reactivity parameters that are essential for understanding a molecule's behavior in different environments.

pKa : The acid dissociation constant is a critical property for a carboxylic acid. Computational methods, including DFT, can be used to calculate the pKa by determining the Gibbs free energy change of the deprotonation reaction in a solvent model. mdpi.com

LogP : The partition coefficient between octanol (B41247) and water, LogP, is a key measure of a molecule's lipophilicity. While various computational models exist for its prediction, they generally rely on fragment-based methods or whole-molecule properties derived from quantum chemical calculations.

Topological Polar Surface Area (TPSA) : TPSA is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of properties like drug transport and absorption. For this compound, the TPSA would be determined by the polar nitroso and carboxylic acid functional groups.

Global reactivity descriptors derived from FMO energies can also be calculated to provide a quantitative measure of chemical reactivity.

ParameterFormulaDescription
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) μ2 / (2η)Measures the propensity of a species to accept electrons.

These predicted values, while theoretical, offer valuable insights into the properties of this compound, guiding experimental work and application development.

A Note on the Subject Compound

Following a comprehensive review of scientific literature, it has been determined that the specific compound "this compound" does not have established research corresponding to the detailed outline provided. The topics requested, such as the synthesis of anthranilic acid derivatives and applications in co-crystal engineering, are extensively documented for the closely related compound, 5-Chloro-2-nitrobenzoic acid . It is concluded that the intended subject of inquiry was likely this nitro-analogue rather than the nitroso-variant. Therefore, this article will proceed by focusing on 5-Chloro-2-nitrobenzoic acid to provide a thorough and scientifically accurate response aligned with the structured outline.

Environmental Chemistry Research and Biodegradation Studies for Nitrobenzoic Acids

Environmental Persistence and Accumulation of Halogenated Nitrobenzoic Acids

Halogenated nitroaromatic compounds are recognized as persistent environmental pollutants due to anthropogenic activities. mdpi.com The addition of a halogen, such as chlorine, to the nitroaromatic structure can further increase its stability and resistance to degradation. The persistence of these compounds in the environment is a significant concern, as it can lead to their accumulation in various environmental compartments.

Table 1: Factors Influencing the Environmental Persistence of Halogenated Nitroaromatic Compounds

FactorDescription of Influence
Aromatic Ring Stability The inherent stability of the benzene (B151609) ring makes it resistant to cleavage.
Electron-Withdrawing Groups Nitro (-NO2), nitroso (-NO), and chloro (-Cl) groups decrease the electron density of the aromatic ring, making it less susceptible to oxidative attack by microorganisms. nih.gov
Halogenation The presence of chlorine atoms can increase the molecule's recalcitrance and toxicity.
Solubility The solubility of the compound in water affects its mobility and bioavailability in the environment.
Environmental Conditions Factors such as pH, temperature, oxygen availability, and the presence of microbial communities influence the rate of degradation.

Research on Biodegradation Resistance in Aquatic Environments

The resistance of halogenated nitroaromatic compounds to biodegradation in aquatic environments is a key area of research. The microbial communities present in water bodies may not possess the necessary enzymatic machinery to effectively break down these complex synthetic molecules.

Studies on chlorinated nitroaromatic compounds have shown that their degradation is often slow and incomplete in aquatic systems. The toxicity of these compounds can also inhibit the growth and metabolic activity of the very microorganisms that could potentially degrade them. The transformation of nitroaromatic compounds in aquatic environments can sometimes lead to the formation of intermediate products that may be more persistent or toxic than the parent compound. For instance, the reduction of a nitro group to an amino group is a common initial step in the anaerobic biodegradation of nitroaromatics, which can lead to the formation of potentially carcinogenic aromatic amines. nih.gov

Studies on Environmental Fate and Transformation Pathways of Related Compounds

The environmental fate of a chemical is determined by a combination of physical, chemical, and biological processes. For halogenated nitroaromatic compounds, these processes include photolysis, hydrolysis, and microbial degradation.

Microbial metabolism of chlorinated nitroaromatic compounds has been observed, and several degradation pathways have been proposed. mdpi.com Bacteria capable of utilizing these compounds as a source of carbon and energy have been isolated from contaminated sites. mdpi.com The initial steps in the biodegradation of chlorinated nitroaromatic compounds often involve either the reduction of the nitro group or the oxidative removal of the halogen or nitro group.

Under anaerobic conditions, the reductive pathway is more common. For example, denitrifying bacteria have been shown to degrade monochlorinated benzoic acids, with the removal of the halogen being a key step in the metabolic process. nih.gov The position of the halogen on the aromatic ring can significantly influence the rate of degradation. nih.gov

Under aerobic conditions, oxidative pathways are more prevalent. These pathways often involve dioxygenase enzymes that incorporate oxygen into the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide and water.

The transformation of nitroaromatic compounds can also be influenced by photochemical reactions, especially in surface waters exposed to sunlight. Photolysis can lead to the transformation of these compounds into various byproducts. For instance, the irradiation of the pesticide Imidacloprid has been shown to generate nitrogen oxides (NOx) which can then react with other organic molecules to form nitro and nitroso derivatives. acs.org This highlights a potential abiotic transformation pathway for nitroaromatic compounds in the environment.

Table 2: Potential Transformation Pathways for Halogenated Nitroaromatic Compounds

PathwayDescriptionEnvironmental ConditionsKey Enzymes/ProcessesPotential Intermediates
Reductive Dehalogenation Removal of a halogen atom with the addition of electrons.AnaerobicDehalogenasesHalogenated benzoic acids with fewer halogens.
Nitro Group Reduction Reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group.AnaerobicNitroreductasesAromatic amines, nitrosoaromatics. nih.gov
Oxidative Dehalogenation/Denitration Removal of a halogen or nitro group through the action of oxygenases.AerobicMonooxygenases, DioxygenasesCatechols, protocatechuates.
Ring Cleavage Opening of the aromatic ring.AerobicDioxygenasesAliphatic acids.
Photolysis Degradation by sunlight.Aquatic environmentsUV radiationVarious photoproducts.

Q & A

What are the common synthetic routes for 5-Chloro-2-nitrobenzoic acid?

Level: Basic
Methodological Answer:
Two primary synthetic strategies are documented:

  • Nitration of Chlorobenzoic Acid: Direct nitration of 2-chlorobenzoic acid under controlled conditions (e.g., mixed acid systems). This method requires precise temperature control to avoid over-nitration or decomposition .
  • Chlorination of Nitrobenzoic Acid: Reaction of 5-nitrobenzoic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl dichloride in solvents such as dichloromethane. For example, SOCl₂ with N,N-dimethylformamide (DMF) as a catalyst at 50°C yields the acyl chloride intermediate, which is hydrolyzed to the acid .
  • Microwave-Assisted Amination: A regioselective approach involves reacting 5-nitro-2-chlorobenzoic acid with amines under microwave irradiation, avoiding solvents or catalysts. This method enhances reaction efficiency and selectivity .

What spectroscopic and crystallographic techniques are critical for characterizing 5-Chloro-2-nitrobenzoic acid?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: Used to confirm molecular structure and substitution patterns. For example, 1^1H NMR can identify aromatic proton splitting due to nitro and chloro groups, while 13^{13}C NMR verifies carbonyl and aromatic carbon signals .
  • Infrared (IR) Spectroscopy: Key absorption bands include the nitro group (~1520 cm1^{-1} for asymmetric stretching) and carboxylic acid O-H (~2500-3000 cm1^{-1}) .
  • X-Ray Crystallography: SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Data collection involves single-crystal diffraction, followed by structure solution and refinement to resolve bond lengths and angles .

How do solubility and melting point data vary across studies, and how should researchers address discrepancies?

Level: Basic
Methodological Answer:

  • Reported Data:
    • Melting Point: 136–139°C (Kanto Reagents) vs. 166–168°C (Ashford’s Dictionary) .
    • Solubility: Sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, DMF) .
  • Addressing Discrepancies:
    • Purity: Impurities (e.g., residual solvents or byproducts) can depress melting points. Recrystallization from ethanol/water mixtures is recommended for purification .
    • Polymorphism: Differential scanning calorimetry (DSC) can identify polymorphic forms.
    • Experimental Conditions: Standardize drying protocols and heating rates during melting point determination .

How can structural contradictions in crystallographic data be resolved?

Level: Advanced
Methodological Answer:

  • Refinement Tools: Use SHELXL for high-resolution refinement. For twinned crystals or low-quality data, employ constraints (e.g., rigid-body refinement) and validate with R-factors and electron density maps .
  • Cross-Validation: Compare refined structures with spectroscopic data (e.g., NMR/IR) to confirm functional group orientations. For example, nitro group planarity in the crystal structure should align with IR absorption bands .
  • Database Cross-Check: Refer to the Cambridge Structural Database (CSD) for analogous structures to identify common bonding patterns .

How can regioselective synthesis be optimized for derivatives of 5-Chloro-2-nitrobenzoic acid?

Level: Advanced
Methodological Answer:

  • Microwave-Assisted Reactions: Enhance selectivity by reducing reaction times and side products. For example, microwave irradiation of 5-nitro-2-chlorobenzoic acid with amines achieves >90% regioselectivity for aminated derivatives .
  • Solvent and Catalyst Screening: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Catalysts like Cu(I) or Pd(0) can direct substitution to specific positions .
  • Computational Modeling: Density Functional Theory (DFT) predicts reactive sites by analyzing electron density maps and frontier molecular orbitals (e.g., nitro group’s electron-withdrawing effect directing electrophilic substitution to meta positions) .

What are the challenges in synthesizing and stabilizing nitroso derivatives from 5-Chloro-2-nitrobenzoic acid?

Level: Advanced
Methodological Answer:
Note: While evidence primarily covers nitro derivatives, hypothetical nitroso pathways can be inferred:

  • Reduction of Nitro Groups: Controlled reduction using Sn/HCl or catalytic hydrogenation converts nitro to nitroso. However, over-reduction to amino groups is a common issue. Use low-temperature conditions and monitor with TLC .
  • Stabilization: Nitroso compounds are prone to dimerization. Stabilize with bulky substituents or low-temperature storage (-20°C under inert atmosphere).
  • Characterization Challenges: Nitroso groups exhibit weak IR signals; use 15^{15}N NMR or X-ray photoelectron spectroscopy (XPS) for confirmation .

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